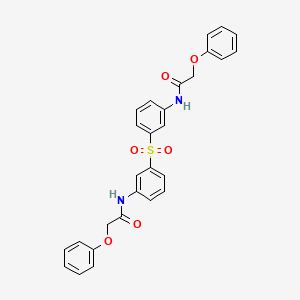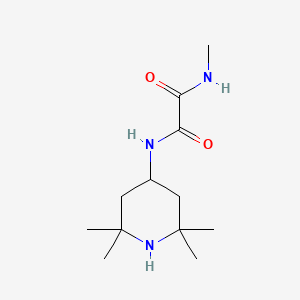
6,7-Dimethoxy-3-(4-methoxyphenyl)-2,1-benzoxathiine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-3-(4-methoxyphenyl)-2,1-benzoxathiine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzoxathiines. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxathiine ring, and is substituted with methoxy groups at positions 6, 7, and 4. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3-(4-methoxyphenyl)-2,1-benzoxathiine 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylacetic acid with 2,3-dimethoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization using sulfur and an oxidizing agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6,7-Dimethoxy-3-(4-methoxyphenyl)-2,1-benzoxathiine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Conversion to sulfides.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
科学研究应用
6,7-Dimethoxy-3-(4-methoxyphenyl)-2,1-benzoxathiine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 6,7-Dimethoxy-3-(4-methoxyphenyl)-2,1-benzoxathiine 1,1-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases involved in cell signaling pathways, thereby exerting antineoplastic activity.
相似化合物的比较
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares a similar benzothiadiazine ring structure but differs in functional groups.
4-Hydroxy-2-quinolones: Contains a quinolone ring and exhibits different biological activities.
Uniqueness
6,7-Dimethoxy-3-(4-methoxyphenyl)-2,1-benzoxathiine 1,1-dioxide is unique due to its specific substitution pattern and the presence of the oxathiine ring
属性
分子式 |
C17H16O6S |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
6,7-dimethoxy-3-(4-methoxyphenyl)-2,1λ6-benzoxathiine 1,1-dioxide |
InChI |
InChI=1S/C17H16O6S/c1-20-13-6-4-11(5-7-13)14-8-12-9-15(21-2)16(22-3)10-17(12)24(18,19)23-14/h4-10H,1-3H3 |
InChI 键 |
NOCWFIGSVUYVJS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3S(=O)(=O)O2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2E)-2-(4-ethoxybenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B15031707.png)
![9-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B15031714.png)
![(5E)-1-(1,3-benzodioxol-5-yl)-2-hydroxy-5-[(1-methyl-1H-indol-3-yl)methylidene]pyrimidine-4,6(1H,5H)-dione](/img/structure/B15031722.png)

![1-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B15031749.png)
![(2Z)-2-{2-[4-(dimethylamino)phenyl]hydrazinylidene}-1-benzothiophen-3(2H)-one](/img/structure/B15031759.png)
![ethyl 3-{3-[(Z)-{2,5-dioxo-1-[2-oxo-2-(phenylamino)ethyl]imidazolidin-4-ylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B15031766.png)
![9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15031768.png)
![9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15031770.png)
![Diethyl 4-{[3-(propoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B15031779.png)

![7-(3-ethoxypropyl)-N-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031799.png)
![N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B15031805.png)
